molecular formula C25H21N3O4 B3509435 METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE

METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE

Cat. No.: B3509435
M. Wt: 427.5 g/mol
InChI Key: SQYRCLZZARAUTO-UHFFFAOYSA-N
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Description

METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE typically involves multiple steps. One common route starts with the preparation of the phthalazinone core, followed by the introduction of the phenyl group and the propanoyl side chain. The final step involves the esterification of the benzoate group. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce the phthalazinone moiety to a more reactive intermediate.

    Substitution: Common in modifying the phenyl group or the benzoate ester.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The phthalazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[3-(1-oxo-4-phenylphthalazin-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-32-25(31)18-11-13-19(14-12-18)26-22(29)15-16-28-24(30)21-10-6-5-9-20(21)23(27-28)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYRCLZZARAUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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